molecular formula C11H16O3 B14709364 Acetic acid--2,4,6-trimethylphenol (1/1) CAS No. 19082-49-6

Acetic acid--2,4,6-trimethylphenol (1/1)

Katalognummer: B14709364
CAS-Nummer: 19082-49-6
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: UQWGYFXOPOJLOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–2,4,6-trimethylphenol (1/1) is a chemical compound formed by the combination of acetic acid and 2,4,6-trimethylphenol in a 1:1 ratio

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2,4,6-trimethylphenol typically involves the esterification of 2,4,6-trimethylphenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of acetic acid–2,4,6-trimethylphenol can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–2,4,6-trimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2,4,6-trimethyl-1,4-benzoquinone

    Reduction: 2,4,6-trimethylhydroquinone

    Substitution: Various alkylated or acylated derivatives of 2,4,6-trimethylphenol

Wissenschaftliche Forschungsanwendungen

Acetic acid–2,4,6-trimethylphenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of acetic acid–2,4,6-trimethylphenol involves its interaction with various molecular targets and pathways. For example, in its role as a precursor to vitamin E, the compound undergoes oxidation to form 2,4,6-trimethyl-1,4-benzoquinone, which is then further processed to produce vitamin E. The antioxidant properties of vitamin E help protect cells from oxidative damage by neutralizing free radicals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trimethylphenol: The parent compound, which lacks the acetic acid moiety.

    2,3,6-Trimethylphenol: A structural isomer with different substitution patterns on the phenol ring.

    2,4,6-Trinitrophenol: A nitro-substituted derivative with significantly different chemical properties.

Uniqueness

Acetic acid–2,4,6-trimethylphenol is unique due to its combination of acetic acid and 2,4,6-trimethylphenol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, particularly in the production of vitamin E and other bioactive compounds .

Eigenschaften

CAS-Nummer

19082-49-6

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

acetic acid;2,4,6-trimethylphenol

InChI

InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4)

InChI-Schlüssel

UQWGYFXOPOJLOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)O)C.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.